

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

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Compound of Interest

Compound Name:	1-methyl-1H-pyrazole-4-carboxylic acid
CAS No.:	5952-92-1
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NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of pyrazole derivatives. Both ^1H and ^{13}C NMR provide a detailed picture of the molecular framework.

^1H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts (δ) of protons on the pyrazole ring are highly sensitive to the position of substituents, particularly the electron-withdrawing carboxylic acid group.

- **Pyrazole Ring Protons:** In a simple pyrazole system, the proton at the C4 position typically appears as a triplet around 6.3-6.4 ppm, while the C3 and C5 protons are further downfield as a doublet around 7.6 ppm[1].
- **Effect of the Carboxylic Acid Group:** The -COOH group deshields adjacent protons. For pyrazole-3-carboxylic acid, the H4 proton is shifted downfield compared to unsubstituted pyrazole. For pyrazole-4-carboxylic acid, the H3 and H5 protons are deshielded and often appear as a sharp singlet due to chemical equivalence.

- **N-H and O-H Protons:** The pyrazole N-H proton and the carboxylic acid O-H proton are acidic and their signals are often broad. They can appear over a wide range (typically δ 10-14 ppm) and their visibility can depend on the solvent and concentration. In deuterated solvents like DMSO- d_6 , these protons are readily observed, whereas in methanol- d_4 , they may exchange with the solvent's deuterium and disappear. Tautomerism between the two nitrogen atoms can also affect the appearance of the NH proton signal[1].

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

^{13}C NMR complements the proton data, providing information on the carbon framework.

- **Carboxylic Carbon:** The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the range of 160-170 ppm[2].
- **Pyrazole Ring Carbons:** The positions of the ring carbons are also influenced by the -COOH group. For pyrazole-4-carboxylic acid, the C3 and C5 carbons are typically found around 147 ppm, while the substituted C4 is more upfield at approximately 109 ppm[2]. For pyrazole-3-carboxylic acid, the substituted C3 will be downfield, influencing the shifts of C4 and C5 accordingly. A comprehensive collection of ^{13}C shielding data for over 100 pyrazole derivatives provides an excellent reference for predicting and confirming assignments[3].

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the pyrazole carboxylic acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or MeOD) in a standard 5 mm NMR tube. DMSO- d_6 is often preferred as it solubilizes many polar compounds and allows for the observation of exchangeable N-H and O-H protons.
- **Instrument Setup:** Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:** Acquire a standard one-pulse ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , more scans are required (e.g.,

1024 or more). A relaxation delay of 2-5 seconds is common.

- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, with the carboxylic acid moiety providing a highly characteristic signature.

- **O-H Stretch:** The most prominent feature for a carboxylic acid is the extremely broad O-H stretching band that appears from approximately 2500 to 3300 cm^{-1} . This broadness is a direct result of strong intermolecular hydrogen bonding, which forms stable dimers in the solid state. This band often overlaps with the sharper C-H stretching absorptions[4].
- **C=O Stretch:** A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is observed between 1690 and 1760 cm^{-1} . For hydrogen-bonded dimers, this peak is typically found at the lower end of the range ($\sim 1710 \text{ cm}^{-1}$). If conjugation exists between the pyrazole ring and the carboxylic acid, the frequency may be lowered further to $\sim 1690 \text{ cm}^{-1}$ [5].
- **Pyrazole Ring Vibrations:** The pyrazole ring itself gives rise to a series of characteristic absorptions. These include C=N and C=C stretching vibrations in the 1400-1620 cm^{-1} region and C-N stretching modes around 1200 cm^{-1} [6][7].

A comparative analysis of the IR spectra of pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid would show nearly identical O-H and C=O stretching bands, but subtle differences in the fingerprint region (below 1500 cm^{-1}) due to the different substitution patterns on the pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid pyrazole derivative directly onto the ATR crystal. No sample preparation like KBr pelleting is required.

- **Instrument Setup:** Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line.
- **Sample Analysis:** Lower the ATR press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm^{-1} range.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the key peaks corresponding to the O-H, C=O, and pyrazole ring vibrations.

UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π -electron systems within the molecule.

- **Electronic Transitions:** For simple, non-conjugated pyrazole carboxylic acids, the primary electronic transition is a $\pi \rightarrow \pi^*$ transition of the pyrazole ring, which absorbs around 210-220 nm[8][9]. The carboxylic acid group itself has a weak $n \rightarrow \pi^*$ transition that also occurs at a low wavelength (\sim 210 nm) and is often masked[5][10].
- **Effect of Conjugation:** The utility of UV-Vis spectroscopy increases significantly when additional chromophores are present. For example, attaching a phenyl group to the pyrazole ring will extend the conjugated system, causing a bathochromic (red) shift of the λ_{max} to a higher wavelength, making it more easily measurable. The absorptivity is also greatly enhanced in such conjugated systems.

Therefore, while UV-Vis is less useful for distinguishing between simple isomeric pyrazole carboxylic acids, it becomes a powerful tool for comparing derivatives with different conjugated substituents.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound (typically 10^{-4} to 10^{-5} M) in a UV-transparent solvent like ethanol, methanol, or acetonitrile.

- **Instrument Setup:** Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.
- **Spectrum Acquisition:** Place the blank and sample cuvettes in the spectrophotometer. Scan a range from approximately 400 nm down to 200 nm. The instrument will automatically subtract the solvent absorbance.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) and record the absorbance value.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural clues from its fragmentation pattern under ionization.

- **Molecular Ion (M^+):** The molecular ion peak provides the molecular weight of the molecule, confirming its elemental composition. For compounds with two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.
- **Fragmentation Patterns:** Pyrazole carboxylic acids exhibit predictable fragmentation. A common and often significant fragmentation is the loss of the carboxylic acid group via alpha-cleavage, either as a loss of COOH (45 Da) or H₂O (18 Da) followed by CO (28 Da). The cleavage of the bond between the ring and the carbonyl group can produce a stable pyrazolyl cation or an acylium ion ($R\text{-CO}^+$), which is often a prominent peak^[11].

Comparing the mass spectra of different derivatives allows for confirmation of their respective molecular weights and can reveal how different substituents influence the stability of various fragment ions.

Comparative Spectroscopic Data Summary

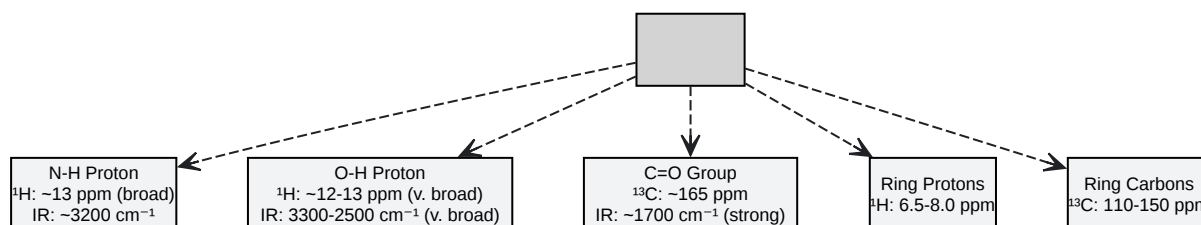
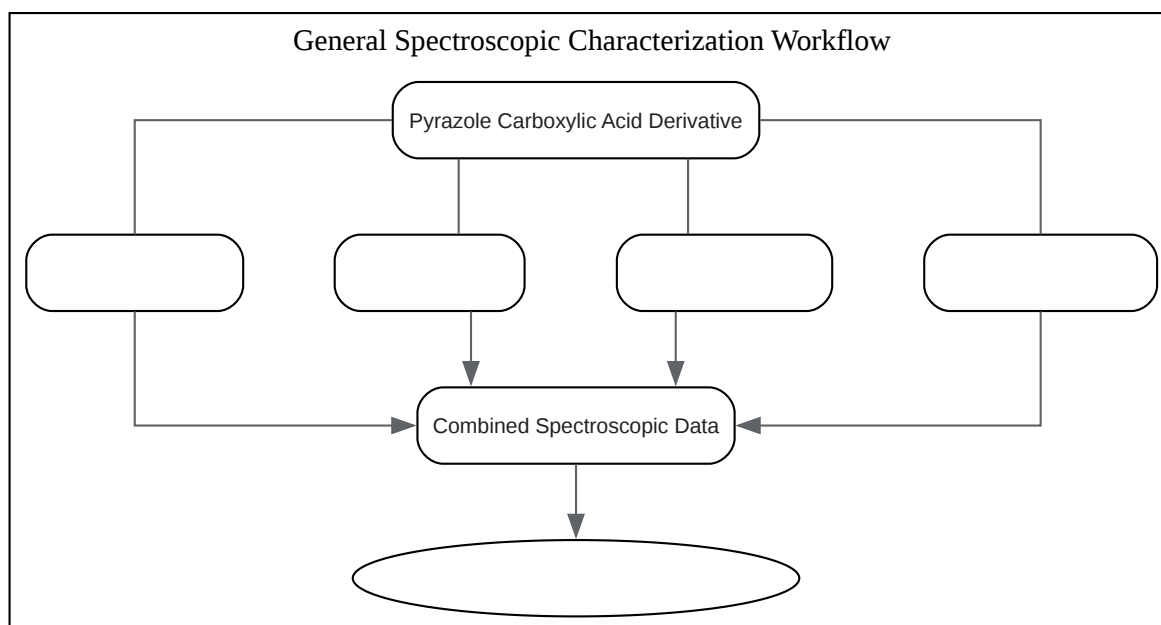
The table below summarizes typical spectroscopic data for two common pyrazole carboxylic acid isomers.

Feature	Pyrazole-3-carboxylic acid	Pyrazole-4-carboxylic acid
¹ H NMR (DMSO-d ₆)	H4: ~6.8 ppm (d), H5: ~7.8 ppm (d)	H3/H5: ~8.0 ppm (s)
¹³ C NMR (DMSO-d ₆)	COOH: ~163 ppm, C3: ~140 ppm, C5: ~133 ppm	COOH: ~165 ppm, C3/C5: ~138 ppm, C4: ~115 ppm
IR (cm ⁻¹)	O-H: 3200-2500 (broad), C=O: ~1700 (strong)	O-H: 3200-2500 (broad), C=O: ~1705 (strong)
Key MS Fragments	M ⁺ , [M-COOH] ⁺	M ⁺ , [M-COOH] ⁺

Note: Exact chemical shifts can vary based on solvent, concentration, and other substituents.

Visualizing the Workflow and Structure-Spectrum Correlation

The following diagrams illustrate the general workflow for characterization and the relationship between molecular structure and spectral output.



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Caption: Correlation of structural features in pyrazole-4-carboxylic acid to key spectroscopic signals.

Conclusion

A multi-spectroscopic approach is indispensable for the rigorous characterization of pyrazole carboxylic acid derivatives. ^1H and ^{13}C NMR provide the definitive structural framework, IR spectroscopy offers rapid confirmation of the crucial carboxylic acid functional group, mass spectrometry confirms molecular weight and fragmentation, and UV-Vis spectroscopy probes the conjugated electronic system. By understanding how the unique structural features of these

molecules translate into specific spectroscopic signals, researchers can confidently confirm the identity and purity of their compounds, accelerating progress in drug discovery and materials development.

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